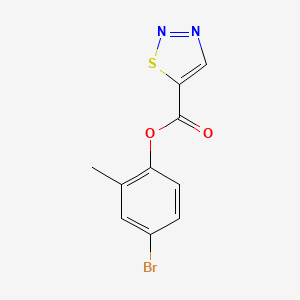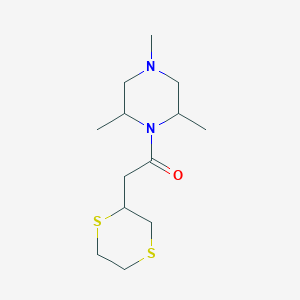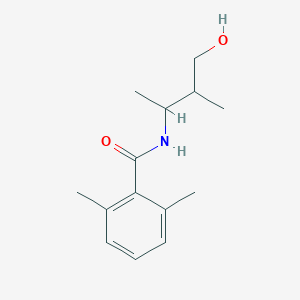![molecular formula C14H14N4O B7630885 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one, also known as MMQ, is a chemical compound that has been used in scientific research for its potential pharmacological applications. MMQ is a triazole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
Mecanismo De Acción
The exact mechanism of action of 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and angiogenesis. 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been shown to inhibit the activity of proteins such as AKT, ERK, and NF-κB, which are involved in these pathways.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has also been found to have a range of biochemical and physiological effects. For example, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been shown to inhibit the activity of enzymes such as xanthine oxidase and cyclooxygenase-2, which are involved in inflammation and oxidative stress. 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has also been found to have antioxidant properties, which could be beneficial in the treatment of diseases that involve oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one in lab experiments is that it has been shown to be relatively non-toxic, making it a safe compound to work with. Additionally, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one. One area of interest is the development of 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one-based therapies for cancer and other diseases. Another area of interest is the elucidation of the exact mechanism of action of 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one, which could lead to the development of more targeted therapies. Additionally, further research is needed to explore the potential side effects of 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one and its long-term safety profile.
Métodos De Síntesis
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one can be synthesized through a multistep process that involves the condensation of 2-methyl-4-quinolinecarboxaldehyde with methyl hydrazinecarboxylate, followed by cyclization with triethyl orthoformate and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one.
Aplicaciones Científicas De Investigación
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In particular, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been shown to have anti-angiogenic effects, which could be useful in the treatment of diseases that involve abnormal blood vessel growth, such as cancer and diabetic retinopathy.
Propiedades
IUPAC Name |
4-methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10-7-11(8-18-14(19)17(2)9-15-18)12-5-3-4-6-13(12)16-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZQBPALWGRSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN3C(=O)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)

![4-[(4-Ethoxyphenyl)sulfinylmethyl]-2-(oxolan-2-yl)-1,3-thiazole](/img/structure/B7630828.png)
![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)
![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)


![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)